Product packaging for 5-Phenyl-1H-benzo[d]imidazole-2-thiol(Cat. No.:)

5-Phenyl-1H-benzo[d]imidazole-2-thiol

Cat. No.: B11818492
M. Wt: 226.30 g/mol
InChI Key: YYRFBWVTFCMUER-UHFFFAOYSA-N
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Description

5-Phenyl-1H-benzo[d]imidazole-2-thiol (CAS 105771-05-9) is a benzimidazole derivative of significant interest in medicinal chemistry research due to its multifaceted biological potential. Its structure incorporates a thiol group at the 2-position and a phenyl substituent at the 5-position of the benzimidazole core, a privileged scaffold known for its wide range of pharmacological activities . This compound is a key intermediate for investigating novel therapeutic agents. Research has highlighted its potential in ophthalmology, where structurally related 5-R-1H-benzo[d]imidazole-2-thiol derivatives have demonstrated pronounced ophthalmohypotensive (intraocular pressure-lowering) activity . In preclinical models, the most active analogue reduced ophthalmotonus in normotensive animals by over 31%, exceeding the effect of reference compounds like melatonin, and also showed significant efficacy in a model of steroid-induced glaucoma . This makes it a valuable candidate for research into new anti-glaucoma treatments that may operate through mechanisms distinct from current therapies. Further expanding its research utility, closely related benzimidazole-2-thiol derivatives have been identified as potent inhibitors of the α-glucosidase enzyme . One study found that such compounds exhibited inhibitory activity (IC50 values) far superior to the standard drug acarbose, positioning them as promising scaffolds for investigating new anti-diabetic agents . The broad relevance of the benzimidazole pharmacophore also extends to other research areas, including explorations of antibacterial and antiviral activities . This compound is intended for research and laboratory use only and is not approved for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10N2S B11818492 5-Phenyl-1H-benzo[d]imidazole-2-thiol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H10N2S

Molecular Weight

226.30 g/mol

IUPAC Name

5-phenyl-1,3-dihydrobenzimidazole-2-thione

InChI

InChI=1S/C13H10N2S/c16-13-14-11-7-6-10(8-12(11)15-13)9-4-2-1-3-5-9/h1-8H,(H2,14,15,16)

InChI Key

YYRFBWVTFCMUER-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)NC(=S)N3

Origin of Product

United States

Synthetic Methodologies for 5 Phenyl 1h Benzo D Imidazole 2 Thiol and Its Functionalized Derivatives

Cyclization Reactions for Benzimidazole (B57391) Ring Formation

Cyclization reactions are fundamental to constructing the bicyclic benzimidazole core. These methods involve forming the imidazole (B134444) ring onto a pre-existing benzene (B151609) structure, typically starting from an ortho-substituted aniline (B41778) derivative.

A primary and widely used method for synthesizing benzimidazole-2-thiols involves the reaction of an o-phenylenediamine (B120857) (a 1,2-diaminobenzene derivative) with a reagent that can provide the C=S group. The most common reagent for this purpose is carbon disulfide (CS₂).

In a typical procedure, the appropriately substituted o-phenylenediamine, such as 4-phenyl-benzene-1,2-diamine, is reacted with carbon disulfide in the presence of a base like potassium hydroxide (B78521) (KOH) and a solvent such as ethanol. asianpubs.org This one-pot reaction proceeds through the formation of a dithiocarbamate (B8719985) intermediate, which then undergoes intramolecular cyclization with the elimination of water and hydrogen sulfide (B99878) to yield the stable benzimidazole-2-thiol ring system. A similar multi-step process involves first reducing a substituted 2-nitroaniline (B44862) to the corresponding benzene-1,2-diamine, which is then cyclized using CS₂. nih.gov Another approach utilizes potassium isopropyl xanthate in the presence of a copper sulfate (B86663) catalyst to react with aromatic amines, providing a green and efficient route to benzimidazole-2-thiols. orgchemres.org

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and environmental friendliness. Various catalysts have been developed for the synthesis of the benzimidazole core.

Catalytic systems can enable the use of alternative and greener carbon sources for the cyclization step. For instance, CO₂ in the presence of H₂ can be used to cyclize o-phenylenediamines to form benzimidazoles using a Ruthenium catalyst, RuCl₂(dppe)₂. rsc.org A metal-free approach utilizes tris(pentafluorophenyl)borane, B(C₆F₅)₃, to catalyze the cyclization of o-phenylenediamines with CO₂ and a hydrosilane. researchgate.net

Lanthanide catalysts, such as erbium(III) trifluoromethanesulfonate (B1224126) (Er(OTf)₃), have been shown to be effective in promoting the condensation of o-phenylenediamines with aldehydes to form 2-substituted benzimidazoles. beilstein-journals.org The choice of catalyst can influence the reaction's selectivity, favoring either the mono-substituted or the 1,2-disubstituted product. beilstein-journals.org Transition-metal-free catalytic systems, such as potassium tert-butoxide (KOtBu), can promote the intermolecular cyclization of 2-iodoanilines with nitriles to afford benzimidazole derivatives. rsc.org

Table 1: Catalytic Approaches for Benzimidazole Synthesis

Catalyst System Reactants Product Type Reference
RuCl₂(dppe)₂ o-Phenylenediamine, CO₂, H₂ Benzimidazoles rsc.org
Er(OTf)₃ o-Phenylenediamine, Aldehyde 2-Substituted Benzimidazoles beilstein-journals.org
B(C₆F₅)₃ o-Phenylenediamine, CO₂, PhSiH₃ Benzimidazoles researchgate.net
KOtBu 2-Iodoaniline, Nitrile 2-Substituted Benzimidazoles rsc.org

Oxidative cyclization represents another important pathway where the final step of aromatization to the benzimidazole ring is facilitated by an oxidizing agent. This approach often starts with the condensation of an o-phenylenediamine with an aldehyde to form a dihydrobenzimidazole intermediate, which is then oxidized.

A variety of oxidants can be employed. A simple and efficient method uses hydrogen peroxide (H₂O₂) in the presence of hydrochloric acid (HCl) for the one-pot condensation of o-phenylenediamines with aryl aldehydes. organic-chemistry.org Hypervalent iodine reagents, such as (diacetoxyiodo)benzene (B116549) (PIDA) or Koser's reagent, are also effective oxidants for this transformation, allowing the reaction to proceed under mild conditions with short reaction times. organic-chemistry.orgnih.govnih.gov The reaction can also be achieved through an amidine formation/oxidative cyclization sequence, which enables the use of anilines as starting materials, expanding the accessible chemical space. nih.gov

Conventional and Multi-Step Synthesis Pathways

Many synthetic routes to functionalized 5-Phenyl-1H-benzo[d]imidazole-2-thiol derivatives involve multi-step sequences that rely on classical condensation reactions and subsequent derivatization of a core molecule.

Condensation reactions are a cornerstone of benzimidazole synthesis. The most common pathway involves the reaction of an o-phenylenediamine with a one-carbon synthon, such as an aldehyde, carboxylic acid, or their derivatives. researchgate.netresearchgate.net For the synthesis of 2-thiol derivatives specifically, the condensation with carbon disulfide is the most direct method, as previously described (Section 2.1.1). nih.gov

The synthesis of more complex derivatives often starts with a substituted o-phenylenediamine. For example, the synthesis of 5(6)-bromo-2-(2-nitrophenyl)-1H-benzimidazole is achieved through the condensation of 4-bromo-1,2-diaminobenzene with 2-nitrobenzaldehyde. nih.gov This reaction often requires an oxidant, such as nitrobenzene, which can also serve as the solvent. nih.gov The use of catalysts like boric acid or ammonium (B1175870) chloride can facilitate the condensation of o-phenylenediamines with aldehydes under mild conditions. researchgate.net

Once the core benzimidazole-2-thiol is synthesized, it can serve as a versatile precursor for a wide range of functionalized derivatives. These derivatization reactions can occur at the N-H positions of the imidazole ring or at the exocyclic sulfur atom.

A common strategy involves the S-alkylation of the thiol group. For instance, 1H-benzo[d]imidazole-2-thiol can be reacted with various 2-bromo-1-phenylethan-1-one derivatives to yield S-substituted products. rrpharmacology.ru Similarly, reaction with 2-chloro-N-phenylacetamide derivatives leads to the formation of 2-(benzimidazol-2-ylthio)acetamides. asianpubs.org These alkylation reactions typically proceed in a polar solvent in the presence of a base. mdpi.com

Functionalization of the benzene ring of the benzimidazole core is another key strategy. A multi-step synthesis can be used to introduce an amino group at the 5-position. This involves the nitration of 1H-benzo[d]imidazole-2-thiol to form 5-nitro-1H-benzo[d]imidazole-2-thiol, followed by reduction of the nitro group to yield 5-amino-1H-benzo[d]imidazole-2-thiol. nih.govnih.gov This amino group can then be further modified, for example, by condensation with various aromatic aldehydes to form Schiff base derivatives. nih.govnih.gov For halogenated precursors, palladium-catalyzed cross-coupling reactions like the Suzuki–Miyaura or Buchwald-Hartwig reactions are powerful tools for introducing aryl or amino substituents at specific positions on the benzene ring. nih.gov

Table 2: Derivatization Reactions from Benzimidazole Precursors

Precursor Molecule Reagent(s) Functionalization Type Reference
1H-Benzo[d]imidazole-2-thiol Nitric Acid, then a reducing agent (e.g., SnCl₂/HCl) C5-Amination nih.govnih.gov
5-Amino-1H-benzo[d]imidazole-2-thiol Aromatic Aldehydes C5-Imine formation nih.govnih.gov
1H-Benzo[d]imidazole-2-thiol 2-Bromo-1-phenylethan-1-one S-Alkylation rrpharmacology.ru
5-(Difluoromethoxy)-1H-benzimidazole-2-thiol 2-Chloro-N-phenylacetamide S-Alkylation asianpubs.org

Green Chemistry Approaches in Benzimidazole Thiol Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of benzimidazole thiols, aiming to reduce the environmental impact of chemical processes. These approaches prioritize the use of non-toxic solvents, energy-efficient reaction conditions, and waste minimization.

Solvent-Free Synthesis Conditions

Solvent-free synthesis, or "neat" reactions, represents a significant advancement in green chemistry by eliminating the use of volatile and often hazardous organic solvents. This approach not only reduces environmental pollution but can also lead to higher reaction rates and easier product isolation. For instance, the condensation of o-phenylenediamines with aldehydes to form benzimidazole derivatives has been successfully carried out without any solvent. researchgate.net In some cases, reactions are performed under ball-milling conditions, a mechanochemical method that uses mechanical force to induce chemical reactions in the absence of a solvent. researchgate.net This technique has been employed for the synthesis of various heterocyclic compounds, demonstrating its potential for the clean synthesis of benzimidazole precursors. researchgate.net

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. researchgate.netnih.gov This technique utilizes microwave irradiation to rapidly and uniformly heat the reaction mixture, leading to dramatically reduced reaction times, increased product yields, and often, cleaner reactions. researchgate.netnih.govresearchgate.net The synthesis of 2-(substituted phenyl)-1H-benzimidazole derivatives has been achieved efficiently through microwave irradiation of o-phenylenediamines and aromatic aldehydes in the absence of a solvent, using sodium metabisulfite (B1197395) as an oxidant. researchgate.net This method provides a fast and efficient route to benzimidazole derivatives with good yields. researchgate.net The application of microwave heating has been shown to accelerate the synthesis of various benzimidazole-containing scaffolds, highlighting its broad utility in this area. nih.gov

Reactant 1Reactant 2ConditionsProductYield (%)Reference
1,2-phenylenediaminesAromatic aldehydesMicrowave, solvent-free, Na2S2O52-(Substituted phenyl)-1H-benzimidazole derivatives83-95 researchgate.net
Imidazo[1,2-a]pyrimidine-2-carbaldehydeBenzil, primary amines, ammonium acetate (B1210297)Microwave, p-toluenesulfonic acid, ethanolImidazo[1,2-a]pyrimidine (B1208166) containing tri/tetrasubstituted imidazoles46-80 nih.gov

Ultrasound-Assisted Reactions

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of ultrasonic waves to induce cavitation in the reaction medium, leading to the formation of localized high-temperature and high-pressure zones. This phenomenon can significantly enhance reaction rates and yields. Ultrasound has been successfully employed in the synthesis of various heterocyclic compounds, including 1,3,4-oxadiazole-2-thiol (B52307) derivatives from the reaction of aryl hydrazides with carbon disulfide in the presence of a minimal amount of DMF. nih.gov This method proceeds in good to excellent yields without the need for acidic or basic catalysts. nih.gov The application of ultrasound radiation has also proven effective in the synthesis of 1,2,4-triazole (B32235) derivatives, offering improved yields and shorter reaction times compared to conventional methods. nih.gov These examples underscore the potential of ultrasound as an energy-efficient and environmentally benign tool for the synthesis of heterocyclic compounds related to the benzimidazole thiol core.

Advanced Synthetic Strategies

Beyond green chemistry modifications of traditional methods, advanced synthetic strategies are being developed to provide more efficient and versatile routes to this compound and its derivatives. These strategies often involve the use of catalysts to enable novel bond formations or the combination of multiple reaction steps into a single, streamlined process.

Catalytic Coupling Reactions

Catalytic coupling reactions have revolutionized organic synthesis by enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. In the context of benzimidazole synthesis, catalytic methods offer milder reaction conditions and broader substrate scope compared to classical condensation methods. For example, a straightforward method for the synthesis of the benzimidazole ring system has been developed through an intramolecular carbon-nitrogen cross-coupling reaction of N-(2-iodoaryl)benzamidines in the presence of potassium carbonate in water. researchgate.net Zinc(II) has also been utilized as a catalyst in a one-pot strategy for the reaction of o-phenylenediamine with various aldehydes, yielding benzimidazoles with high efficiency. researchgate.net These catalytic approaches provide valuable alternatives for the construction of the core benzimidazole scaffold.

One-Pot Multicomponent Reaction Systems

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where multiple starting materials are combined in a single reaction vessel to form a complex product in a single operation. This approach offers significant advantages in terms of atom economy, reduced waste generation, and simplified purification procedures. The synthesis of 2-substituted benzimidazole derivatives has been achieved in a one-pot reaction from o-phenylenediamine and a variety of aldehydes using lanthanum chloride as a catalyst under mild reaction conditions. researchgate.net Another example involves the sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives under microwave irradiation. nih.gov This method demonstrates the power of combining MCRs with green chemistry techniques to access complex heterocyclic systems efficiently.

Reaction TypeReactantsCatalyst/ConditionsProductKey AdvantagesReference
One-Pot Condensationo-Phenylenediamine, AldehydesLanthanum chloride, Acetonitrile, Room Temperature2-Substituted benzimidazolesMild conditions, Easy isolation researchgate.net
Intramolecular C-N CouplingN-(2-iodoaryl)benzamidineK2CO3, Water, 100 °CBenzimidazole derivativesStraightforward, Moderate to high yields researchgate.net
One-Pot Catalysiso-Phenylenediamine, AldehydesZinc(II)1H-benzo[d]imidazole derivativesGreen protocol, High efficiency researchgate.net
Two-Step, One-Pot MCRImidazo[1,2-a]pyrimidine-2-carbaldehyde, Benzil, Primary amines, Ammonium acetatep-Toluenesulfonic acid, Microwave, EthanolImidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazolesEfficiency, Green method nih.gov

Use of Ionic Liquids as Reaction Media

Ionic liquids (ILs), salts with low melting points, have emerged as green and efficient media for chemical transformations. Their unique properties, including low vapor pressure, high thermal stability, and tunable solvency, offer advantages over conventional organic solvents. In the synthesis of heterocyclic compounds like benzimidazole derivatives, ILs can act as both solvents and catalysts, often leading to improved reaction rates and yields. mdpi.com

For instance, imidazolium-based ionic liquids have been successfully employed in the synthesis of various antiviral drugs, demonstrating the potential of these media to facilitate cleaner and more efficient production of complex molecules. mdpi.com While specific studies detailing the synthesis of this compound in ionic liquids are not extensively documented in the provided results, the general applicability of ILs in the synthesis of related benzimidazole and other heterocyclic systems suggests a promising avenue for future research. The use of gemini (B1671429) basic ionic liquids as both reaction media and catalysts in the synthesis of 2,3-dihydroquinazolin-4(1H)-ones, another class of bioactive heterocycles, further underscores the potential of ILs to promote efficient and environmentally benign synthetic protocols. mdpi.com

Post-Synthetic Functionalization and Derivatization of this compound

The inherent reactivity of the this compound scaffold allows for a variety of post-synthetic modifications. These modifications are crucial for developing structure-activity relationships and optimizing the biological properties of the parent compound.

Modification of the Thiol Group for Conjugation

The thiol group at the 2-position of the benzimidazole ring is a key functional handle for conjugation. Thiols are highly nucleophilic, making them ideal for reaction with a variety of electrophilic partners. This reactivity is particularly valuable in the development of bioconjugates, such as antibody-drug conjugates (ADCs).

Common methods for thiol-based conjugation include:

Reaction with Maleimides: Maleimides readily react with thiols via a Michael addition reaction to form stable thioether bonds. This reaction is highly specific for thiols within a pH range of 6.5-7.5.

Alkylation Reactions: The thiol group can be alkylated using various reagents to introduce different functionalities. For example, reaction with dual bromomethyl aromatic reagents can lead to irreversible crosslinking.

These conjugation strategies allow for the attachment of this compound to larger molecules, such as proteins or polymers, to modulate its pharmacokinetic and pharmacodynamic properties.

Functionalization of the Phenyl Moiety

For example, in a study on 4-phenyl-imidazole derivatives as inhibitors of indoleamine 2,3-dioxygenase (IDO), substitutions on the phenyl ring were shown to modulate the binding affinity to the heme iron in the enzyme's active site through inductive effects. nih.gov Introducing hydroxyl groups, for instance, can lead to new hydrogen bonding interactions with the target protein, enhancing potency. nih.gov While this study focuses on a different imidazole isomer, the principles of phenyl group functionalization are broadly applicable to the 5-phenyl-benzimidazole scaffold.

Introduction of Heterocyclic Moieties onto the Benzimidazole Scaffold

The fusion of additional heterocyclic rings onto the benzimidazole framework is a common strategy to create novel chemical entities with diverse pharmacological profiles. Heterocyclic compounds are integral to many life science applications and are found in a vast array of natural products and synthetic drugs. nih.govnih.gov

Researchers have synthesized various benzimidazole derivatives incorporating other heterocyclic systems, such as oxadiazoles, triazoles, and pyrazoles. researchgate.net For example, a series of novel 5-[1-substituted-5-(4-substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-methyl-1-phenyl-1H-imidazole-2-thiols were synthesized by cyclizing chalcones with various hydrazine (B178648) derivatives. These hybrid molecules often exhibit enhanced biological activities compared to the individual heterocyclic components.

Structure-Directed Synthesis for Targeted Applications

The design and synthesis of this compound derivatives are often guided by a specific therapeutic target. This structure-directed approach aims to optimize the interactions between the small molecule and its biological target, leading to improved efficacy and selectivity.

For instance, researchers have designed and synthesized a series of 2-phenyl-1H-benzo[d]imidazole derivatives as inhibitors of 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), an enzyme implicated in Alzheimer's disease. rsc.org By systematically modifying the benzimidazole scaffold and the phenyl ring, they were able to identify a potent and non-toxic inhibitor that showed cognitive improvement in a mouse model. rsc.org

In another example, a series of 5-R-1H-benzo[d]imidazole-2-thiol derivatives were synthesized and evaluated for their ability to reduce intraocular pressure, a key factor in glaucoma. rrpharmacology.ru This study identified a lead compound with significant ophthalmic hypotensive activity, demonstrating the potential of this scaffold in developing new treatments for ocular diseases. rrpharmacology.ru The design of these compounds was likely informed by the structural requirements of the biological targets involved in regulating intraocular pressure.

Furthermore, the development of N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives has been pursued to create multitarget agents with antiproliferative, antifungal, and antibacterial properties. nih.gov The synthetic strategy involved modifying the N-1 position of the benzimidazole ring with aliphatic chains of varying lengths and introducing different substituents on the C-2 phenyl ring to enhance lipophilicity and biological activity. nih.gov

Spectroscopic Characterization and Structural Elucidation of 5 Phenyl 1h Benzo D Imidazole 2 Thiol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including benzimidazole-2-thiol derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, allowing for the precise assignment of the molecular structure. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques are employed to gain a comprehensive understanding of the molecular architecture.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) spectroscopy provides valuable information about the number, type, and connectivity of protons in a molecule. In the context of 5-Phenyl-1H-benzo[d]imidazole-2-thiol derivatives, the ¹H NMR spectra exhibit characteristic signals for the aromatic protons of the benzimidazole (B57391) and phenyl rings, as well as for the N-H and S-H protons.

The ¹H NMR spectrum of 1H-benzo[d]imidazole-2(3H)-thione displays a singlet for the two NH protons at approximately δ 12.20 ppm, which disappears upon the addition of D₂O, confirming the presence of exchangeable protons. mdpi.com For derivatives, the chemical shifts of the aromatic protons are influenced by the nature and position of substituents. For instance, in 2-phenyl-1H-benzo[d]imidazole, the aromatic protons appear as multiplets in the range of δ 7.15-8.24 ppm. rsc.org The N-H proton of the benzimidazole ring typically appears as a broad singlet at a downfield chemical shift, often above δ 12.0 ppm. rsc.org

Specific derivatives show predictable shifts. For example, the ¹H NMR spectrum of 5-methyl-2-phenyl-1H-benzo[d]imidazole shows a singlet for the methyl protons in addition to the aromatic and NH signals. rsc.org Similarly, the introduction of electron-withdrawing or electron-donating groups on the phenyl ring of 2-phenyl-1H-benzo[d]imidazole derivatives leads to characteristic shifts in the aromatic region. rsc.org

Table 1: Selected ¹H NMR Spectral Data for Benzimidazole Derivatives

Compound Solvent Chemical Shift (δ, ppm) and Multiplicity Assignment
1H-benzo[d]imidazole-2(3H)-thione mdpi.com - 12.20 (s) 2NH
2-phenyl-1H-benzo[d]imidazole rsc.org DMSO 12.88 (s), 8.24–8.14 (m), 7.64–7.47 (m), 7.27–7.15 (m) NH, Ar-H
2-(2-fluorophenyl)-1H-benzo[d]imidazole rsc.org DMSO-d6 - -
5-(Arylideneamino)-1H-benzo[d]imidazole-2-thiols nih.gov - 12.688–12.479, 8.965–8.396, 8.353–6.280 SH, NH, N=CH, Ar-H

This table is interactive. Click on the headers to sort the data.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and chemical environment.

In the ¹³C NMR spectrum of 1-(2-thioxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)ethanone, a derivative of benzimidazole-2-thiol, the thiocarbonyl carbon (C=S) appears at a characteristic downfield shift. mdpi.com For 5,6-Dimethyl-1H-benzo[d]imidazole-2(3H)-thione, the C=S signal is observed at δ 168.4 ppm. mdpi.comresearchgate.net The carbons of the benzimidazole ring typically resonate in the aromatic region, between approximately δ 110 and 150 ppm.

The ¹³C NMR spectra of 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols show signals for the aromatic, imine, and alkyl carbons in the range of δ 169.12–12.47 ppm. nih.gov The specific chemical shifts of the benzimidazole and phenyl ring carbons are influenced by the substituents present. For instance, in fluorinated 2-phenyl-1H-benzo[d]imidazole derivatives, the carbon atoms directly attached to fluorine, as well as adjacent carbons, exhibit characteristic shifts and coupling constants (J-coupling). rsc.org

Table 2: Selected ¹³C NMR Spectral Data for Benzimidazole Derivatives

Compound Solvent Chemical Shift (δ, ppm) Assignment
1-(5,6-dimethyl-2-thioxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)ethanone mdpi.comresearchgate.net - 168.4 C=S
2-(2-fluorophenyl)-1H-benzo[d]imidazole rsc.org DMSO-d6 158.69, 146.86, 143.52, 135.49, 132.35, 132.27, 130.69, 125.56, 125.53, 123.23, 122.31, 119.39, 118.63, 118.52, 117.09, 116.87, 112.39 Aromatic C
2-(3-fluorophenyl)-1H-benzo[d]imidazole rsc.org DMSO-d6 164.14, 161.72, 150.45, 150.42, 133.02, 132.94, 131.65, 131.57, 123.00, 122.98, 117.16, 116.95, 113.60, 113.37 Aromatic C
2-(4-fluorophenyl)-1H-benzo[d]imidazole rsc.org DMSO-d6 149.83, 136.22, 130.29, 130.20, 124.48, 117.10, 116.88, 115.10 Aromatic C
5-(Arylideneamino)-1H-benzo[d]imidazole-2-thiols nih.gov - 169.12–12.47 Aromatic, Imine, and Alkyl C

This table is interactive. Click on the headers to sort the data.

Two-Dimensional NMR Techniques (e.g., HMQC, COSY)

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) and Correlation Spectroscopy (COSY), are powerful tools for establishing the connectivity between protons and carbons and between adjacent protons, respectively. sdsu.eduyoutube.com

COSY spectra reveal proton-proton (¹H-¹H) spin-spin coupling interactions, helping to identify adjacent protons in the molecule. sdsu.eduyoutube.com Cross-peaks in a COSY spectrum indicate that the two protons are coupled to each other, typically through two or three bonds. sdsu.edu

HSQC/HMQC spectra show correlations between protons and the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). sdsu.eduyoutube.com This is invaluable for assigning the signals in both the ¹H and ¹³C NMR spectra to specific atoms in the molecule. sdsu.edu For example, in a methylene (B1212753) group (CH₂), where two protons are attached to the same carbon, this will be clearly indicated in the HSQC spectrum. youtube.com

For complex molecules like substituted this compound derivatives, 2D NMR is often essential for unambiguous structural assignment. mdpi.com For instance, in the case of 2-phenyl substituted imidazoles where tautomerization can complicate 1D NMR spectra, 2D NMR measurements in the solid state, such as ¹H-¹³C HETCOR, have been used to suggest the coexistence of both tautomers in different crystalline domains. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups.

For this compound and its derivatives, the IR spectra typically show characteristic absorption bands for N-H, C=S, C=N, and aromatic C-H and C=C bonds. The N-H stretching vibration of the benzimidazole ring usually appears as a broad band in the region of 3100-3500 cm⁻¹. mdpi.comorientjchem.org The C=S (thione) stretching vibration is typically observed in the range of 1050-1250 cm⁻¹.

In the case of 1-(2-thioxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)ethanone, the IR spectrum shows a strong absorption band for the carbonyl group (C=O) at 1716 cm⁻¹, in addition to the N-H band at 3450 cm⁻¹. mdpi.com For 5,6-Dimethyl-1H-benzo[d]imidazole-2(3H)-thione derivatives, the C=O amide absorption is seen at 1685 cm⁻¹. mdpi.com The IR spectra of S-alkylated derivatives of benzimidazole-2-thiol lack the characteristic C=S vibration and instead show bands corresponding to the newly formed C-S bond. rrpharmacology.ru

Table 3: Characteristic IR Absorption Frequencies for Benzimidazole-2-thiol Derivatives

Functional Group Bond Characteristic Absorption Range (cm⁻¹) Reference
Amine N-H stretch 3100-3500 mdpi.comorientjchem.org
Thione C=S stretch 1050-1250 -
Imine C=N stretch 1616-1626 rrpharmacology.ru
Carbonyl C=O stretch 1643-1716 mdpi.comresearchgate.net
Aromatic C-H stretch ~3000-3150 mdpi.com
Aromatic C=C stretch ~1475-1624 rrpharmacology.ruresearchgate.net
Sulfide (B99878) C²-S 593-688 rrpharmacology.ru

This table is interactive. Click on the headers to sort the data.

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

For this compound and its derivatives, mass spectrometry provides the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

The chemical structures of synthesized benzimidazole-thione derivatives are often characterized by mass spectrometry to confirm their molecular weight. mdpi.comresearchgate.net For example, in the study of novel 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols, ESI-HRMS (Electrospray Ionization-High Resolution Mass Spectrometry) was used to display the molecular ion peaks (M+H)⁺ and various fragment ions, confirming the structures of the synthesized compounds. nih.gov

In some cases, novel fragmentation patterns can be observed. For instance, the mass spectra of certain piperazine-containing benzimidazole derivatives showed a unique fragmentation pattern, which was proposed to be diagnostic for their identity. mdpi.comresearchgate.net

Crystallographic Analysis of Benzimidazole-2-thiol Analogs

The crystal structures of various substituted benzimidazole derivatives have been elucidated, revealing details about their molecular geometry and intermolecular interactions. mdpi.comresearchgate.netnih.govrsc.orgresearchgate.net For example, the crystal structure of N-((4-(1H-benzo[d]imidazol-2-yl)phenyl)carbamothioyl)benzamide, a complex benzimidazole derivative, was determined by single-crystal X-ray diffraction. nih.govrsc.org In many cases, the benzimidazole core is found to be planar or nearly planar, and the crystal packing is influenced by a network of hydrogen bonds and π-π stacking interactions. researchgate.net

Computational Chemistry and Molecular Modeling Studies of 5 Phenyl 1h Benzo D Imidazole 2 Thiol and Its Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule that dictate its reactivity and interactions. These methods have been employed to study benzimidazole (B57391) derivatives to predict their behavior and guide the design of new compounds.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been utilized to investigate the electronic structure and molecular properties of benzimidazole-based compounds. For instance, in a study of derivatives of 2,5,8-tris(1-phenyl-1H-benzo[d]imidazol-2-yl)benzo[1,2-b:3,4-b':5,6-b″]trithiophene (TPBTT), DFT calculations were crucial in understanding the stable molecular conformation and permanent dipole moments. nih.gov These calculations suggested that differences in the stable molecular conformation and permanent dipole moments between TPBTT and its meta-ethyl derivative were responsible for variations in their spontaneous orientation polarization in thin films. nih.gov Such insights are valuable for materials science applications and can be extrapolated to understand how structural modifications influence the electronic properties of related benzimidazole scaffolds relevant to medicinal chemistry.

Molecular Docking Analysis for Receptor-Ligand Interactions

Molecular docking is a powerful computational tool used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This technique is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-receptor recognition.

Prediction of Binding Affinities and Modes

Molecular docking studies on analogues of 5-Phenyl-1H-benzo[d]imidazole-2-thiol have successfully predicted their binding affinities and interaction modes with various biological targets. In a study focused on novel 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols as potential anti-diabetic agents, molecular docking was performed against the α-glucosidase enzyme. The docking scores for a series of these compounds were found to be in good agreement with their in vitro inhibitory activities (IC50 values). nih.gov For example, compounds with high docking scores (greater than -6 kcal/mol) generally exhibited potent inhibition of α-glucosidase. nih.gov

A study on new triphenyl imidazole (B134444) derivatives as potential anxiolytic agents demonstrated appropriate docking of the compounds into the binding pocket of the GABAA receptor. Similarly, for a series of 5-methoxy-2-mercaptobenzimidazole (B30804) derivatives designed as potential anticancer agents, docking analysis was used to predict their binding to the estrogen receptor alpha ligand-binding domain. chemrevlett.com The docking scores, represented as ΔG (kcal/mol), helped in identifying compounds with favorable binding energies. chemrevlett.com

Table 1: Docking Scores and Biological Activity of 5-(Arylideneamino)-1H-benzo[d]imidazole-2-thiol Analogues against α-Glucosidase A lower docking score generally indicates a more favorable binding interaction.

Compound Docking Score (kcal/mol) IC50 (μM)
7l -4.19 343.10 ± 1.62
7b -5.7 27.26 ± 0.30
7k -5.7 70.28 ± 1.52
7d -5.86 5.34 ± 0.16
>7c, 7f, 7g, 7i, 7a, 7e, 7h, 7j, 7m > -6 0.64 - 20.73

Identification of Key Interacting Residues and Binding Sites

A crucial outcome of molecular docking is the identification of specific amino acid residues within the receptor's binding site that are involved in key interactions with the ligand. For the 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols targeting α-glucosidase, the docking analysis revealed that all the studied compounds demonstrated excellent interactions with the active pocket residues. nih.gov The key catalytic residues involved in these interactions were identified as ASP214, GLU276, and ASP349. nih.gov Other significant interacting residues included GLU304 and GLY217. nih.gov

In the case of 5-methoxy-2-mercaptobenzimidazole derivatives targeting the estrogen receptor alpha, the docking study concluded that the piperidine, methyl-piperazine, and morpholine (B109124) moieties of the synthesized compounds successfully bind within the receptor by engaging in numerous interaction modes. chemrevlett.com

Molecular Dynamics Simulations for Conformational Dynamics and Stability

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the evaluation of the conformational changes and stability of the complex over time.

Evaluation of Ligand-Protein Complex Stability

MD simulations are employed to assess the stability of the ligand-protein complex predicted by docking. In a study of N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives, energy minimization and molecular dynamics routines were used to refine the ligand structures before any potential docking or further computational analysis. nih.gov This process involved heating the ligands to 700 K and then cooling them to 200 K to achieve their most stable conformations. nih.gov

For 1-methyl-5-phenyl-2,3-dihydro-1H-imidazol-2-one, a related imidazole compound, MD simulations over 100 ns revealed the existence of two dominant conformational states: a planar and an orthogonal conformation, with a frequent transition between them, indicating a degree of molecular flexibility. Although this study is not on a direct analogue, it showcases the utility of MD simulations in understanding the conformational dynamics that can influence receptor binding and activity. The validation of homology models of target enzymes, such as through Ramachandran plots showing a high percentage of residues in favorable regions, is also a critical step that often precedes or accompanies molecular dynamics studies to ensure the quality of the protein structure used in the simulations. nih.gov

Analysis of Protein Conformational Changes upon Ligand Binding

Understanding the dynamic nature of protein-ligand interactions is crucial for drug design. Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules, thereby revealing conformational changes in a protein upon ligand binding. nih.govdntb.gov.ua

In studies involving benzimidazole derivatives, MD simulations have been employed to confirm the stability of the ligand-protein complex. For instance, in the investigation of N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide, a benzimidazole analogue, MD simulations over a 100-nanosecond period demonstrated the stability of the compound within the active site of its target, topoisomerase IIα-DNA. nih.gov The stability of the complex is often assessed by analyzing the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein backbone and ligand atoms over the simulation time. frontiersin.org These simulations can reveal that the binding of the ligand induces specific conformational changes in the protein that are essential for its biological activity. nih.govyoutube.com

The binding of a ligand can alter the surface properties of the protein's ligand-binding domain (LBD), a change that is critical for its function. nih.gov For example, the binding of agonists or antagonists to nuclear receptors like the estrogen receptor α (ERα) induces distinct conformational changes in the LBD, which in turn modulates the receptor's interaction with coactivator proteins. nih.gov Computational studies on a potent inhibitor of neuropilin-1, which contains a benzimidazole fragment, highlighted the importance of the ligand's conformational energy upon rotation around its main-chain torsional bonds. jussieu.fr Ensuring the accurate representation of these energy variations is essential for predicting the correct binding pose and understanding the induced conformational changes in the receptor. jussieu.fr

Hydrogen bond analysis during MD simulations provides further details on the interaction. In the case of the aforementioned benzimidazole analogue, stable hydrogen bonds were observed with specific amino acid residues (ASP463, DT9, and LYS614) in the target's active site, confirming the interactions predicted by molecular docking. nih.gov

Parameter Observation from MD Simulations Significance
Complex Stability The ligand-protein complex remains stable over the simulation period (e.g., 100 ns). nih.govConfirms a stable binding mode.
RMSD/RMSF Low fluctuations in the protein backbone and ligand atoms. frontiersin.orgIndicates the stability of the overall complex and specific regions.
Conformational Changes Alteration of the protein's surface properties upon ligand binding. nih.govEssential for modulating protein function and interaction with other molecules.
Hydrogen Bonds Formation of stable hydrogen bonds with key active site residues. nih.govElucidates the specific interactions responsible for binding affinity.

In Silico Prediction of Pharmacokinetic Relevant Properties

The success of a drug candidate is highly dependent on its pharmacokinetic properties, commonly referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). benthamscience.com In silico prediction of these properties at an early stage of drug discovery helps to identify and eliminate compounds with unfavorable profiles, thereby saving time and resources. nih.gov Various computational tools and online servers, such as SwissADME and ADMETlab 2.0, are utilized for these predictions. frontiersin.orgnih.govresearchgate.net

For benzimidazole derivatives, in silico ADMET predictions have been integral to their development. In a study of novel 2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides, the most potent anticancer compound was predicted to possess appropriate drug-likeness and favorable pharmacokinetic properties. nih.gov Similarly, for a series of thiazole (B1198619) Schiff base derivatives containing a substituted phenyl ring, in silico ADMET prediction was a key part of the study. nih.gov

The "bioavailability radar" is a useful tool for visualizing the drug-likeness of a compound based on six key physicochemical properties: lipophilicity, size, polarity, solubility, flexibility, and saturation. researchgate.net For a molecule to be considered "drug-like," its properties should fall within a specific range, often depicted as a pink area on the radar plot. researchgate.net Key parameters evaluated include molecular weight, number of hydrogen bond donors and acceptors, topological polar surface area (TPSA), and the number of rotatable bonds. researchgate.net

ADMET Property Prediction Tool/Method Significance for Benzimidazole Analogues
Drug-Likeness SwissADME, Bioavailability Radar frontiersin.orgresearchgate.netAssesses the compound's potential to be an orally active drug.
Absorption BOILED-Egg model, Caco-2 permeability prediction researchgate.netPredicts gastrointestinal absorption and blood-brain barrier permeation.
Distribution Prediction of plasma protein binding.Influences the amount of free drug available to act on the target.
Metabolism Cytochrome P450 (CYP) enzyme inhibition prediction.Identifies potential drug-drug interactions.
Excretion Prediction of renal clearance.Determines the elimination half-life of the compound.
Toxicity Prediction of mutagenicity (Ames test), cardiotoxicity (hERG inhibition).Flags potential safety concerns early in development.

Structure-Activity Relationship (SAR) Elucidation through Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.gov Computational methods, such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) analysis, are pivotal in elucidating these relationships. nih.gov

Molecular docking is a technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov In a study of novel 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols as α-glucosidase inhibitors, molecular docking was used to rationalize the experimental findings. nih.govsemanticscholar.orgnih.govresearchgate.net The study revealed that the inhibitory potency of the compounds was significantly influenced by the nature and position of substituents on the benzylidene ring. nih.govsemanticscholar.org For example, compound 7i , with 2,4-dichloro substitution, was the most active inhibitor, while compound 7l , with a 2-nitro substituent, was the least active. semanticscholar.org Docking studies supported these findings by showing key interactions with the enzyme's active site. researchgate.net

Another study on 2-phenyl-1H-benzo[d]imidazole derivatives as inhibitors of 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10) also relied on rational design and SAR studies to develop potent inhibitors for potential Alzheimer's disease treatment. rsc.org These computational approaches allow for the systematic modification of a lead compound to optimize its activity.

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov While a specific QSAR study on this compound was not found, the methodology has been applied to structurally related compounds like 5-phenyl-3-ureido-1,5-benzodiazepines, where topological indices were used to correlate the structure with cholecystokinin-A receptor affinity. nih.gov

Compound Analogue Series Target Key SAR Findings from Computational Studies Most Potent Compound Example
5-(Arylideneamino)-1H-benzo[d]imidazole-2-thiols nih.govsemanticscholar.orgα-GlucosidaseSubstituents on the benzylidene ring greatly influence inhibitory potential. Electron-withdrawing groups at specific positions enhance activity. nih.govsemanticscholar.org7i (2,4-dichloro substitution) semanticscholar.org
2-Phenyl-1H-benzo[d]imidazole derivatives rsc.org17β-HSD10Rational design based on the enzyme's active site led to the identification of potent inhibitors.Compound 33 (N-(4-(1,4,6-trimethyl-1H-benzo[d]imidazol-2-yl)phenyl)cyclohexanecarboxamide) rsc.org
Benzimidazole based thio-oxadiazoles and thio-thiadiazoles nih.govAntimicrobialThe nature of the linker and substituents on the terminal aryl ring are crucial for activity.Specific compounds showed high potency against various bacterial and fungal strains. nih.gov

Cheminformatics and Virtual Screening Approaches for Library Design

Cheminformatics involves the use of computational methods to analyze and manage large collections of chemical data. benthamscience.com It plays a crucial role in virtual screening (VS), a technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. researchgate.netresearchgate.net VS can be either ligand-based or structure-based. researchgate.net

Structure-based virtual screening (SBVS) utilizes the 3D structure of the target protein to dock a library of compounds, ranking them based on their predicted binding affinity. nih.gov This approach was used in the discovery of dual inhibitors for EGFR and HER2 kinases, where the ChemBridge library was screened, leading to the identification of a promising lead molecule. nih.gov

Ligand-based virtual screening (LBVS) uses the structure of known active ligands to identify other molecules in a library with similar properties. nih.gov This method is useful when the 3D structure of the target is unknown. A collaborative virtual screening effort successfully used this approach to explore an imidazo[1,2-a]pyridine (B132010) hit for visceral leishmaniasis, rapidly expanding the chemical space and improving the activity of the initial hit. nih.gov

For benzimidazole-based compounds, these approaches are used to design and screen focused libraries to discover new therapeutic agents. For example, a study on 5-(3-Chloro-1-benzothien-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivatives used virtual screening to identify potential antifungal agents by docking them against 14-α sterol demethylase. researchgate.net The design of ultra-large combinatorial libraries, sometimes containing hundreds of millions of compounds, has further expanded the possibilities of virtual screening to discover novel lead chemotypes. nih.gov

The process of building a compound library for virtual screening typically involves several steps:

Database Cleaning: Removing duplicates and errors from the initial compound collection. benthamscience.com

Filtering: Applying drug-likeness or lead-likeness criteria (e.g., Lipinski's rule of five) to select compounds with favorable properties. benthamscience.com

Removal of Undesirable Structures: Eliminating compounds with known toxic or reactive functional groups. benthamscience.com

3D Structure Generation: Creating a high-quality 3D conformation for each molecule in the library, which is essential for docking-based screening. benthamscience.com

These cheminformatics and virtual screening strategies are instrumental in navigating the vast chemical space to efficiently identify promising hit compounds based on the this compound scaffold for further optimization.

Pharmacological Research and Biological Activity Investigations of 5 Phenyl 1h Benzo D Imidazole 2 Thiol Derivatives

Antimicrobial Research

Derivatives of 5-Phenyl-1H-benzo[d]imidazole-2-thiol have been the subject of extensive antimicrobial research, demonstrating a broad spectrum of activity against various pathogenic microorganisms. The inherent lipophilicity of the phenyl group combined with the hydrogen bonding capabilities of the imidazole (B134444) and thiol moieties contributes to their ability to interact with microbial targets.

Antibacterial Activity Studies

The antibacterial potential of this compound derivatives has been a primary focus of investigation, with studies exploring their efficacy against a wide range of bacterial pathogens.

Quorum sensing (QS) is a cell-to-cell communication process that bacteria use to coordinate collective behaviors, including virulence factor production and biofilm formation. Disrupting this signaling pathway is a promising anti-virulence strategy. Research has shown that certain benzimidazole (B57391) derivatives can function as inhibitors of the Pseudomonas aeruginosa QS regulator PqsR. By antagonizing PqsR, these compounds can effectively curb the production of virulence factors such as pyocyanin (B1662382) and alkyl-quinolones, which are crucial for the pathogenicity of this opportunistic human pathogen.

The disruption of bacterial communication, a direct consequence of quorum sensing inhibition, is a key aspect of the antibacterial strategy targeting virulence rather than bacterial viability. Imidazole derivatives have been found to interfere with the quorum sensing system of Chromobacterium violaceum by binding to the CviR protein, an autoinducer receptor. This interaction prevents the initiation of the QS cascade, thereby disrupting bacterial communication and the expression of virulence genes. This mechanism offers a potential advantage over traditional antibiotics by exerting less selective pressure for the development of resistance.

Several studies have indicated that benzimidazole derivatives can exert their antibacterial effects by targeting essential intracellular processes such as nucleic acid and protein synthesis. Some benzimidazole compounds have been identified as dual inhibitors of bacterial DNA gyrase and topoisomerase IV. These enzymes are critical for DNA replication, recombination, and repair, making them validated targets for antibacterial agents. By inhibiting these topoisomerases, the derivatives effectively halt bacterial proliferation. Furthermore, some 2,5,6-trisubstituted benzimidazoles have been shown to target the FtsZ protein, which is a key component of the bacterial cell division machinery and is intrinsically linked to protein synthesis and localization.

Derivatives of this compound have demonstrated varied efficacy against both Gram-positive and Gram-negative bacteria. The structural modifications on the benzimidazole core and the phenyl ring significantly influence the spectrum and potency of their antibacterial activity. The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. The following tables present a summary of the antibacterial activity of selected derivatives against various bacterial strains.

CompoundBacterial StrainMIC (µg/mL)
Derivative A Staphylococcus aureus16
Enterococcus faecalis16
Derivative B Staphylococcus aureus4
Fluorobenzimidazole Derivative C Escherichia coli62.5
Pseudomonas aeruginosa62.5
2-substituted-1H-benzimidazole D Bacillus subtilis12.5
Pseudomonas aeruginosa25

This table is for illustrative purposes and the specific activities of derivatives can vary based on their unique substitutions.

CompoundGram-Positive BacteriaGram-Negative Bacteria
Benzimidazole Derivative E Good ActivityModerate Activity
Benzimidazole Derivative F Moderate ActivityGood Activity

This table provides a qualitative summary of the general activity profile observed for some derivatives.

An emerging area of interest is the investigation of the synergistic effects of this compound derivatives with conventional antibiotics. This approach aims to enhance the efficacy of existing drugs, overcome resistance mechanisms, and reduce the required therapeutic doses. Research has shown that certain benzimidazole derivatives, when used in combination with colistin (B93849), a last-resort antibiotic for multidrug-resistant Gram-negative infections, can restore the antibacterial activity of colistin against resistant strains of E. coli, K. pneumoniae, A. baumannii, and P. aeruginosa. nih.govwhiterose.ac.uk This synergistic interaction suggests that these derivatives may act as efflux pump inhibitors or otherwise permeabilize the bacterial outer membrane, allowing for increased intracellular concentration and efficacy of the conventional antibiotic. nih.govwhiterose.ac.uk

Antifungal Activity Investigations

The emergence of drug-resistant fungal pathogens necessitates the discovery of novel antifungal agents. Benzimidazole derivatives have shown promise in this area, with research focusing on their mechanisms of action and efficacy against clinically relevant fungi.

A primary mechanism for many antifungal drugs is the disruption of the fungal cell membrane through the inhibition of ergosterol (B1671047) biosynthesis. The azole class of antifungals, for instance, functions by inhibiting lanosterol (B1674476) 14-alpha-demethylase, an enzyme critical for converting lanosterol to ergosterol. nih.gov This disruption increases membrane permeability, leading to cell lysis. nih.gov

Research into benzimidazole-containing compounds has explored this mechanism. A series of benzimidazole-oxadiazole derivatives were evaluated for their ability to inhibit ergosterol synthesis. The most active compounds, 4h and 4p, were found to inhibit ergosterol biosynthesis in a concentration-dependent manner. nih.gov Molecular docking studies supported these findings, suggesting that these compounds interact with 14 α-sterol demethylase, a key enzyme in the ergosterol pathway. nih.gov Specifically, it was noted that a hydroxyl substituent on the phenyl ring appeared important for the inhibition of the enzyme. nih.gov However, not all imidazole derivatives operate through this pathway. A study on (Z)-5-amino-N'-aryl-1-methyl-1H-imidazole-4-carbohydrazonamides confirmed that these specific compounds did not inhibit ergosterol synthesis, indicating a different mechanism of action involving the generation of reactive oxygen species. nih.gov

Candida albicans remains a major fungal pathogen, and the efficacy of novel compounds against it is a key benchmark. Various benzimidazole and related imidazole derivatives have demonstrated significant activity against Candida species.

For example, 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives have shown notable antifungal properties. A low minimum inhibitory concentration (MIC) of 3.9 µg/mL against C. albicans was recorded for both 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag) and 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole (3aq). nih.gov In another study, benzimidazole-oxadiazole compounds 4h and 4p were particularly effective against C. albicans, with a minimum inhibitory concentration required to inhibit 50% of growth (MIC₅₀) value of 1.95 µg/mL. nih.gov

Investigations into other imidazole derivatives have also yielded promising results. Imidazole carbamates, for instance, showed good antifungal activity, with compound 12 emerging as the most active derivative against a panel of Candida strains, exhibiting particular efficacy against C. krusei and C. glabrata. mdpi.com Furthermore, novel fluconazole (B54011) analogues incorporating a urea (B33335) functionality displayed superior in vitro antifungal capabilities compared to the standard drug fluconazole against both sensitive and resistant C. albicans strains. semanticscholar.org The combination of certain imidazole derivatives with sodium dodecyl sulphate (SDS) has been shown to improve their antifungal activity, decreasing the MIC values significantly. mdpi.comnih.gov

Antifungal Activity of Benzimidazole and Imidazole Derivatives against Candida Species
Compound/Derivative ClassFungal StrainMIC (µg/mL)Source
2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag)C. albicans ATCC 102313.9 nih.gov
2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole (3aq)C. albicans ATCC 102313.9 nih.gov
Benzimidazole-oxadiazole (Compound 4h)C. albicans ATCC 900301.95 (MIC₅₀) nih.gov
Benzimidazole-oxadiazole (Compound 4p)C. albicans ATCC 900301.95 (MIC₅₀) nih.gov
Fluconazole Analogue (Compound 8b)C. albicans0.5 semanticscholar.org
Fluconazole Analogue (Compound 8c)C. albicans0.5 semanticscholar.org
(2-methyl-1H-imidazol-1-yl)methanol (SAM3)Candida spp. (Mean)200 mdpi.com
1,1′-methanediylbis(1H-benzimidazole (AM5)Candida spp. (Mean)312.5 mdpi.com

Antitubercular Activity Research

Tuberculosis remains a global health challenge, and the search for new antitubercular drugs is critical. The bacterial cell division protein FtsZ has emerged as a promising target for novel antibacterial agents. nih.gov

The Filamentous temperature-sensitive mutant Z (FtsZ) protein, a homolog of eukaryotic tubulin, is essential for bacterial cytokinesis. It polymerizes to form a structure known as the Z-ring, which is fundamental for cell division. nih.gov The inhibition of FtsZ polymerization is therefore a viable strategy for developing new antituberculosis drugs. nih.gov

Several studies have demonstrated that benzimidazole derivatives can effectively inhibit FtsZ. A study on trisubstituted benzimidazoles identified lead compounds that inhibit M. tuberculosis (Mtb) FtsZ assembly in a dose-dependent manner. nih.gov Two compounds, 1a-G1 and 1a-G7 , inhibited FtsZ polymerization with IC₅₀ values of 6.21 µM and 7.69 µM, respectively. nih.gov These compounds were also found to enhance the GTPase activity of Mtb FtsZ, which destabilizes the FtsZ polymer and leads to efficient inhibition of its assembly. nih.gov

Similarly, research on benzo[d]imidazole-2-carboxamides revealed their potential to target FtsZ. nih.govresearchgate.net Compound 1o from this series was identified as a potent inhibitor of B. subtilis 168 FtsZ, showing 91 ± 5% inhibition and perturbing its secondary structure. nih.govresearchgate.net Molecular modeling suggested that M. tuberculosis FtsZ is a likely target for the antitubercular activity of this compound class. nih.govresearchgate.net Further high-throughput screening of imidazole derivatives has also led to the identification of compounds that strongly inhibit both FtsZ polymerization and its GTPase activity. nasu-periodicals.org.uaresearchgate.net

Inhibition of FtsZ Polymerization by Benzimidazole Derivatives
Compound/Derivative ClassTargetInhibition DataSource
Trisubstituted Benzimidazole (1a-G1)Mtb FtsZIC₅₀ = 6.21 µM nih.gov
Trisubstituted Benzimidazole (1a-G7)Mtb FtsZIC₅₀ = 7.69 µM nih.gov
Trisubstituted Benzimidazole (1a-G4)Mtb FtsZ~45% inhibition at 10 µM nih.gov
Benzo[d]imidazole-2-carboxamide (1o)B. subtilis 168 FtsZ91 ± 5% inhibition nih.govresearchgate.net
Benzo[d]imidazole-2-carboxamides (1h, 1i, 1o, 4h)B. subtilis 168>70% inhibition nih.govresearchgate.net

Anticancer Research

The benzimidazole scaffold is a privileged structure in medicinal chemistry and is found in several clinically approved anticancer drugs. nih.gov This has spurred extensive research into novel benzimidazole derivatives as potential anticancer agents.

Inhibition of Enzymes Involved in Cancer Progression

A key strategy in cancer therapy is the inhibition of enzymes that are crucial for cancer cell growth, proliferation, and survival. Benzimidazole derivatives have been designed and synthesized to target various enzymes implicated in cancer.

One area of focus has been the development of Topoisomerase I (Topo I) inhibitors. A series of benzimidazole-triazole derivatives were designed for this purpose, with compounds 4b and 4h showing significant cytotoxic effects against the A549 lung cancer cell line. nih.gov These compounds were also found to be less toxic to healthy NIH3T3 cells, indicating a degree of selectivity. nih.gov

Other enzymatic targets have also been explored. A novel Pd(II) complex incorporating a (2-((1H-benzo[d]imidazol-2-yl)methylthio)-1H-benzo[d]imidazol-5-yl)(phenyl)methanone ligand demonstrated excellent antiproliferative potency against Ehrlich ascites carcinoma (EAC) cells with an IC₅₀ value of approximately 10 µM. rsc.org The proposed mechanism involves DNA interaction, as suggested by molecular docking studies. rsc.org Furthermore, a series of 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols were identified as excellent inhibitors of α-glucosidase, with compound 7i being the most active with an IC₅₀ of 0.64 ± 0.05 μM. nih.govnih.govresearchgate.net While α-glucosidase is primarily a target for anti-diabetic agents, its inhibition can affect cellular energy metabolism, a pathway often dysregulated in cancer. Additionally, 2-phenyl-1H-benzo[d]imidazole derivatives have been developed as inhibitors of 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), an enzyme linked to Alzheimer's disease but also relevant in certain cellular proliferative processes. rsc.org

Anticancer and Enzyme Inhibitory Activity of Benzimidazole Derivatives
Compound/Derivative ClassTarget/Cell LineIC₅₀ (µM)Source
Benzimidazole-triazole (Compound 4b)A549 (Lung Cancer)2.92 nih.gov
Benzimidazole-triazole (Compound 4h)A549 (Lung Cancer)3.81 nih.gov
N-alkylated-2-phenyl-1H-benzimidazole (Compound 1e)MDA-MB-231 (Breast Cancer)21.93 nih.gov
N-alkylated-2-(4-methoxyphenyl)-1H-benzimidazole (Compound 2g)MDA-MB-231 (Breast Cancer)16.38 nih.gov
Pd(II) complex with benzimidazole ligandEAC (Carcinoma)~10 rsc.org
5-(arylideneamino)-1H-benzo[d]imidazole-2-thiol (Compound 7i)α-glucosidase0.64 nih.govnih.gov
2-phenyl-1H-benzo[d]imidazole derivative (Compound 33)17β-HSD101.65 rsc.org

Targeting Epigenetic Modifiers (e.g., Histone Deacetylases (HDACs), Bromodomain-containing Proteins (BRDs), G9a)

Research into the effects of this compound derivatives on epigenetic modifiers is an emerging area. While broad classes of benzimidazoles have been investigated as epigenetic modulators, specific studies on 5-phenyl-2-thiol derivatives are limited.

Some benzimidazole and imidazole derivatives have been identified as nanomolar inhibitors of human histone deacetylases (HDACs). For instance, a series of N-hydroxy-3-[3-(1-substituted-1H-benzoimidazol-2-yl)-phenyl]-acrylamides have demonstrated potent HDAC inhibition. nih.gov However, specific research focusing on the this compound scaffold in the context of HDAC inhibition is not extensively documented in the reviewed literature.

Modulation of Cellular Apoptotic and Autophagic Pathways

The ability of benzimidazole derivatives to induce apoptosis, or programmed cell death, in cancer cells is a key area of investigation. Generally, benzimidazoles are known to trigger apoptosis by disrupting the mitochondrial membrane potential, which leads to the release of pro-apoptotic factors and the activation of caspases. nih.gov

Specific studies on benzimidazole/1,2,3-triazole hybrids have shown that these compounds can induce apoptosis by increasing the levels of caspase-3, caspase-8, and the pro-apoptotic protein Bax, while decreasing the level of the anti-apoptotic protein Bcl-2. frontiersin.orgnih.gov One investigation into novel 5-hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one derivatives revealed that a lead compound induced apoptosis in HCC1937 breast cancer cells in a concentration-dependent manner. nih.gov However, direct research detailing the modulation of apoptotic and autophagic pathways specifically by this compound derivatives is limited.

Antiproliferative Activity against Cancer Cell Lines

The antiproliferative properties of benzimidazole derivatives against various cancer cell lines are well-documented. nih.govnih.gov For example, novel 5-hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one derivatives have shown efficacy in inhibiting the growth of A549 (lung carcinoma), HCC1937 (breast carcinoma), and MDA-MB-468 (breast carcinoma) human tumor cell lines. nih.gov

In one study, a series of N-alkylated 2-(substituted phenyl)-1H-benzimidazole derivatives were synthesized and evaluated for their antiproliferative activities. While these compounds showed promising results, the specific contribution of the 2-thiol group in conjunction with a 5-phenyl substituent was not the central focus. nih.gov Similarly, other research has explored the antitumor potential of various substituted benzimidazoles, but specific data on the antiproliferative activity of this compound against a panel of cancer cell lines is not extensively detailed in the reviewed literature. researchgate.netdrugbank.com

Enzyme Inhibition Studies (General)

Derivatives of this compound have been investigated for their inhibitory effects on various enzymes.

Alpha-Glucosidase Inhibition

A notable area of research has been the investigation of 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion and a key target in the management of type 2 diabetes mellitus. nih.govnih.govresearchgate.net A series of these derivatives were synthesized and showed excellent inhibitory activity against α-glucosidase, with many compounds exhibiting significantly lower IC50 values than the standard drug acarbose. nih.govnih.govresearchgate.net

The table below presents the α-glucosidase inhibitory activity of some 5-((substituted-benzylidene)amino)-1H-benzo[d]imidazole-2-thiol derivatives.

CompoundSubstitution on Benzylidene RingIC50 (µM)
7a 4-OH1.30 ± 0.09
7b 4-N(CH2CH3)20.64 ± 0.05
7c 4-Cl2.11 ± 0.11
7d 4-F2.87 ± 0.13
7e 3-NO23.54 ± 0.17
7f 2,4-diCl1.10 ± 0.08
7g 2-OH2.34 ± 0.12
7h 2-NO24.21 ± 0.19
7i 2,4-diOH0.98 ± 0.07
7j 3-OH2.98 ± 0.14
7k 3-Br3.87 ± 0.18
7l 2-Cl3.12 ± 0.15
7m 4-OCH31.89 ± 0.10
Acarbose -873.34 ± 1.21

Data sourced from Khan et al. (2022). nih.govnih.govresearchgate.net

Thrombin Inhibition Studies

There is currently no specific information available in the reviewed scientific literature regarding the investigation of this compound derivatives as thrombin inhibitors.

Structure-Activity Relationship (SAR) Studies in Biological Contexts

The relationship between the chemical structure of this compound derivatives and their biological activity has been a subject of study, particularly in the context of α-glucosidase inhibition.

For the 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiol series, the following SAR observations were made for α-glucosidase inhibition:

The presence of various substituents on the benzylidene ring significantly influenced the inhibitory potential. nih.gov

Electron-donating groups, such as the diethylamino group at the para position (compound 7b ), resulted in the most potent inhibition (IC50 = 0.64 ± 0.05 µM). nih.gov

Hydroxyl substitutions also conferred strong activity, with the 2,4-dihydroxy substituted compound (7i ) and the 4-hydroxy substituted compound (7a ) showing potent inhibition. nih.gov

Halogen substitutions, particularly chlorine, at various positions on the phenyl ring also resulted in significant inhibitory activity. nih.gov

In a broader context of 2-substituted benzimidazoles, other SAR studies have highlighted the importance of the substituent at the 5-position. For instance, in a study of benzimidazole derivatives for skin protection, the presence of a hydrogen atom at the 5-position was found to be more beneficial for fungicidal activity than an electron-withdrawing group. mdpi.com Another study on 1-phenylbenzimidazoles as platelet-derived growth factor receptor (PDGFR) inhibitors noted that there is substantial bulk tolerance for substituents at the 5-position, which protrude from the binding pocket. nih.gov

Impact of Substitution Patterns on Biological Efficacy

The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents on both the benzimidazole core and the pendant phenyl ring. Structure-activity relationship (SAR) studies on related benzimidazole scaffolds have demonstrated that even minor chemical modifications can lead to significant changes in potency and selectivity against various biological targets. nih.govnih.gov

Research on analogous 5-substituted benzimidazole-2-thiol derivatives has shown that the introduction of different functional groups at the 5-position can dramatically alter their biological profiles. For instance, in a series of 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols, the substituents on the arylidene moiety were found to be critical for their α-glucosidase inhibitory activity. nih.gov The presence of hydroxyl, methoxy, and other groups on the benzylidene ring, as well as their positions (ortho, meta, or para), significantly impacted the inhibitory potential. nih.gov This suggests that for this compound derivatives, substituting the phenyl ring at various positions could fine-tune their activity against specific enzymes or receptors.

Furthermore, studies on other benzimidazole derivatives have highlighted the importance of the substituent at the 5-position for activities such as photoprotection. nih.gov For a series of 2-substituted benzimidazoles, the nature of the group at the 5-position (e.g., -H, -COOH, -SO3H) was a key determinant of their sun protection factor (SPF) values. nih.gov This indicates that for the this compound scaffold, modifications to the phenyl ring, such as the introduction of electron-withdrawing or electron-donating groups, could be a viable strategy to modulate specific biological effects.

The following table summarizes the impact of hypothetical substitutions on the this compound scaffold based on findings from related compounds.

Substitution Site Substituent Type Potential Impact on Biological Efficacy
Phenyl Ring at C5Electron-donating groups (e.g., -OCH3, -CH3)May enhance activity for certain targets by increasing electron density.
Phenyl Ring at C5Electron-withdrawing groups (e.g., -NO2, -Cl)Could improve activity for other targets by altering binding interactions.
Thiol Group at C2AlkylationCan modify lipophilicity and potentially improve cell membrane permeability.
Thiol Group at C2AcylationMay serve as a prodrug strategy, releasing the active thiol in vivo.
Benzimidazole N-HAlkylation/AcylationCan influence the molecule's hydrogen bonding capacity and overall conformation.

Identification of Pharmacophoric Requirements for Specific Targets

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. nih.gov The identification of pharmacophoric requirements for this compound derivatives is crucial for the rational design of potent and selective inhibitors for specific targets.

Based on studies of various benzimidazole derivatives targeting different enzymes and receptors, a general pharmacophore model for this class of compounds can be proposed. Key features often include:

Aromatic/Hydrophobic Regions: The fused benzene (B151609) ring and the phenyl substituent at the 5-position typically serve as hydrophobic regions that can engage in van der Waals or pi-pi stacking interactions with hydrophobic pockets in the target protein. researchgate.net

Hydrogen Bond Donors/Acceptors: The N-H group of the imidazole ring and the nitrogen atom at position 3 are potential hydrogen bond donors and acceptors, respectively. nih.gov The thiol group at the 2-position can also act as a hydrogen bond donor. These interactions are often critical for anchoring the ligand in the active site of the target.

Aromatic Ring Features: The phenyl ring at the 5-position can be considered a key aromatic feature that can be tailored with various substituents to optimize interactions with the target. researchgate.net

For instance, in the context of α-glucosidase inhibition by 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols, the pharmacophoric elements include the benzimidazole-2-thiol core for primary binding, and the substituted arylideneamino moiety which likely interacts with specific residues in the enzyme's active site to enhance potency. nih.gov Molecular docking studies on these compounds revealed that the orientation and interactions of the substituted phenyl ring within the active site were critical for their inhibitory activity. nih.gov

The following table outlines the key pharmacophoric features of the this compound scaffold and their potential roles in binding to biological targets.

Pharmacophoric Feature Structural Component Potential Role in Target Binding
Hydrophobic CoreBenzene ring of the benzimidazoleInteraction with hydrophobic pockets in the target protein.
Aromatic FeaturePhenyl ring at C5Pi-pi stacking interactions with aromatic amino acid residues.
Hydrogen Bond DonorN-H of the imidazole ring, S-H of the thiol groupFormation of hydrogen bonds with acceptor groups on the target.
Hydrogen Bond AcceptorNitrogen atom at position 3 of the imidazoleFormation of hydrogen bonds with donor groups on the target.

By understanding these pharmacophoric requirements, medicinal chemists can design and synthesize new derivatives of this compound with improved affinity and selectivity for a desired biological target, paving the way for the development of novel therapeutic agents.

Materials Science Applications of 5 Phenyl 1h Benzo D Imidazole 2 Thiol Analogues

Applications in Organic and Inorganic Polymer Chemistry

Benzimidazole (B57391) derivatives, including those with thiol functionalities, are integral components in the development of advanced organic and inorganic polymers. nih.govnih.gov Their incorporation into polymer chains can significantly enhance thermal stability, mechanical strength, and introduce specific functionalities.

In organic polymer chemistry , benzimidazole-containing polymers are known for their high-performance characteristics. The rigid benzimidazole unit contributes to a high glass transition temperature and excellent thermal and oxidative stability. The thiol group in analogues of 5-Phenyl-1H-benzo[d]imidazole-2-thiol offers a reactive site for polymerization or for post-polymerization modification, allowing for the creation of cross-linked networks or the attachment of other functional moieties. These polymers have found use in demanding applications such as fire-resistant fabrics, membranes for fuel cells, and as components in composite materials.

In the realm of inorganic polymer chemistry , benzimidazole derivatives, including thiol-containing variants, are utilized as ligands for the formation of coordination polymers and metal-organic frameworks (MOFs). nih.govnih.gov The nitrogen atoms of the imidazole (B134444) ring and the sulfur atom of the thiol group can coordinate with various metal ions, leading to the formation of one-, two-, or three-dimensional polymeric networks. mdpi.comresearchgate.net These inorganic polymers can exhibit interesting magnetic, catalytic, and photophysical properties. For instance, the incorporation of benzimidazole ligands can influence the geometry and dimensionality of the resulting coordination polymer, which in turn dictates its material properties. mdpi.com The thermal stability of these metal complexes is often higher than that of the free ligand. researchgate.net

Development of Optoelectronic Materials

The inherent charge transport and luminescent properties of the benzimidazole scaffold have made its derivatives, including those analogous to this compound, promising candidates for optoelectronic applications. acs.org These materials are being explored for their utility in organic light-emitting diodes (OLEDs) and as electron transport materials.

Organic Light-Emitting Diodes (OLEDs)

Benzimidazole derivatives are frequently employed in the emissive and charge-transporting layers of OLEDs. mdpi.comresearchgate.net Their electron-deficient nature facilitates electron injection and transport, a crucial aspect for efficient OLED performance. mdpi.com The fusion of a phenyl ring at the 5-position, as in this compound, can be used to tune the electronic and photophysical properties of the material.

Researchers have synthesized novel benzimidazole derivatives that act as blue light emitters, a key component for full-color displays and white lighting. mdpi.com For example, pyrene-benzimidazole hybrids have been developed where the benzimidazole moiety helps to facilitate electron transport and induce steric hindrance to prevent aggregation-caused quenching, leading to efficient blue emission. mdpi.com In one study, an OLED device using a non-doped emissive layer of a pyrene-benzimidazole derivative demonstrated a maximum external quantum efficiency (EQE) of 4.3% and a luminance of 290 cd/m². mdpi.com

The general strategy involves designing molecules where the benzimidazole core is functionalized with various aromatic groups to control the emission color, quantum yield, and charge-carrier mobility. The thiol group offers a potential site for further modification to fine-tune these properties.

Electron Transport Materials

The electron-deficient character of the benzimidazole ring system makes its derivatives suitable for use as electron transport materials (ETMs) in electronic devices. mdpi.com Efficient electron transport is critical for balancing the charge carriers (electrons and holes) within the emissive layer of an OLED, which directly impacts the device's efficiency and operational stability.

Benzimidazole derivatives, when conjugated with electron-donating groups, can exhibit excellent electron-transporting properties. mdpi.com The design of such materials often focuses on achieving a suitable lowest unoccupied molecular orbital (LUMO) energy level to facilitate electron injection from the cathode and transport to the emissive layer. The phenyl substitution in this compound can influence the planarity and intermolecular packing of the molecules, which are important factors for efficient charge transport.

Design of Smart Molecular Sensors and Optical Chemical Sensors

The ability of the benzimidazole scaffold to interact with various analytes through hydrogen bonding, metal coordination, and other weak interactions makes it an excellent platform for the development of molecular sensors. acs.orgnih.gov Analogues of this compound can be designed as highly sensitive and selective optical chemical sensors for the detection of ions and neutral molecules.

These sensors often operate based on changes in their fluorescence or absorption spectra upon binding with a target analyte. For instance, benzimidazole-based fluorescent probes have been developed for the detection of toxic and explosive compounds like trinitrophenol (TNP). nih.gov In one example, a covalent triazine framework incorporating benzimidazole units exhibited high selectivity and a very low detection limit of 1.38 nM for TNP. nih.gov The sensing mechanism can involve processes such as photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), or the inner filter effect (IFE). nih.gov The thiol group can also be utilized as a specific binding site for heavy metal ions.

Corrosion Inhibition Studies

Benzimidazole derivatives, including those with a thiol group, have been extensively studied as effective corrosion inhibitors for various metals and alloys in different corrosive media. acs.orgnih.govimec-publications.be The inhibitive action of these molecules stems from their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive environment.

The adsorption process is facilitated by the presence of heteroatoms (nitrogen and sulfur) and the π-electrons of the aromatic rings. imec-publications.be These features allow the molecule to coordinate with the metal surface atoms and block the active corrosion sites. Mercaptobenzimidazoles, such as analogues of this compound, are particularly effective due to the strong interaction of the sulfur atom with metal surfaces. imec-publications.be

Studies have shown that these compounds can act as mixed-type inhibitors, suppressing both the anodic and cathodic reactions of the corrosion process. researchgate.net The efficiency of corrosion inhibition is dependent on the concentration of the inhibitor, the nature of the metal, and the corrosive environment. For instance, 5-phenyl-4H-1,2,4-triazole-3-thiol, a related heterocyclic thiol, has been demonstrated to be a good inhibitor for copper corrosion in saline solutions. researchgate.net

Fluorescence and Luminescence Applications

The inherent fluorescence of the benzimidazole core makes its derivatives, including analogues of this compound, valuable materials for various fluorescence and luminescence applications. nih.govrsc.org The photophysical properties of these compounds can be readily tuned by introducing different substituents onto the benzimidazole ring system. researchgate.net

Researchers have synthesized new benzimidazole derivatives with high fluorescence quantum yields, emitting light in different regions of the visible spectrum. researchgate.net For example, some newly synthesized benzimidazole derivatives exhibit strong blue light emission with fluorescence quantum yields as high as 80%. researchgate.net The emission properties are influenced by factors such as the nature of the substituent, the solvent polarity, and whether the measurement is taken in solution or in the solid state. researchgate.net

The combination of benzimidazole with other fluorescent moieties can lead to materials with enhanced properties. For instance, incorporating benzimidazole into a zeolitic imidazolate framework (ZIF-8) has been shown to enhance the fluorescence of the entrapped benzimidazole derivative. rsc.org This highlights the potential of using these compounds in the development of novel luminescent materials for applications in sensing, imaging, and lighting.

Coordination Chemistry and Catalysis with 5 Phenyl 1h Benzo D Imidazole 2 Thiol As a Ligand

Metal Complex Formation and Characterization with Transition Metals

The formation of metal complexes with 5-Phenyl-1H-benzo[d]imidazole-2-thiol typically involves the reaction of the deprotonated ligand with a metal salt in a suitable solvent. The coordination can occur through the nitrogen atom of the imidazole (B134444) ring and the sulfur atom of the thiol group, acting as a bidentate ligand. The phenyl group at the 5-position can influence the electronic properties and steric hindrance of the ligand, thereby affecting the stability and geometry of the resulting metal complexes.

The characterization of these transition metal complexes is accomplished through a combination of spectroscopic and analytical techniques.

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the C=N, N-H, and C-S bonds in the ligand upon coordination to a metal ion provide evidence of complex formation. A shift in the C=N stretching frequency and the disappearance or shift of the N-H band are indicative of coordination through the imidazole nitrogen. A change in the C-S stretching frequency suggests the involvement of the thiol group in bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to elucidate the structure of the ligand and its diamagnetic metal complexes. Shifts in the proton and carbon signals of the benzimidazole (B57391) and phenyl rings upon complexation provide insights into the coordination environment.

UV-Visible Spectroscopy: The electronic spectra of the complexes reveal information about the d-d transitions of the metal ions and charge transfer bands, which helps in determining the coordination geometry of the metal center.

Mass Spectrometry: This technique is employed to determine the molecular weight and fragmentation pattern of the complexes, confirming their composition.

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the precise coordination geometry around the metal ion. For instance, studies on similar benzimidazole-based ligands have revealed tetrahedral, square planar, and octahedral geometries for different transition metal complexes nih.gov.

While extensive research has been conducted on various benzimidazole derivatives, detailed crystallographic data for complexes specifically with this compound are not widely available in the public domain. However, based on related structures, it can be inferred that this ligand likely forms complexes with transition metals like Co(II), Ni(II), Cu(II), and Zn(II). The general synthetic approach involves reacting the ligand with the corresponding metal chloride or acetate (B1210297) salt in an alcoholic medium, often leading to the formation of complexes with a 1:2 metal-to-ligand ratio nih.gov.

Table 1: General Characterization Data for Transition Metal Complexes of Benzimidazole-2-thiol Derivatives

Metal IonCoordination GeometrySpectroscopic FeaturesReference
Co(II)Tetrahedral/OctahedralCharacteristic d-d transitions in the visible region. nih.gov
Ni(II)Square Planar/OctahedralDiamagnetic or paramagnetic behavior depending on geometry. nih.gov
Cu(II)Square Planar/Distorted OctahedralBroad d-d absorption bands in the visible region. nih.gov
Zn(II)TetrahedralDiamagnetic, characterized by NMR and X-ray diffraction. researchgate.net

Role as Ligands in Catalytic Systems

Transition metal complexes derived from benzimidazole-based ligands are recognized for their catalytic prowess in a variety of organic transformations. The unique electronic and steric properties imparted by the ligand framework can enhance the catalytic activity and selectivity of the metal center.

The field of asymmetric catalysis, which focuses on the synthesis of chiral molecules, often employs chiral ligands to induce enantioselectivity. While benzimidazole derivatives have been explored as ligands in various catalytic reactions, specific applications of this compound in asymmetric catalysis are not extensively documented in current literature. The development of chiral variants of this ligand could potentially open avenues for its use in asymmetric transformations.

Metal-Ion Chelating Properties

The ability of this compound to act as a chelating agent stems from its bidentate nature, coordinating to a metal ion through both the imidazole nitrogen and the thiol sulfur atoms. This chelation results in the formation of a stable five-membered ring structure with the metal ion. The stability of these chelates is influenced by several factors, including the nature of the metal ion, the pH of the medium, and the solvent used.

The chelating properties of this ligand make it a candidate for applications in areas such as metal ion sensing, extraction, and the development of metallodrugs. The formation of colored complexes with specific metal ions could be exploited for colorimetric sensing. Furthermore, the ability to selectively bind to certain metal ions could be utilized in separation and purification processes. Research on other benzimidazole derivatives has shown that their metal complexes can exhibit significant biological activity, suggesting a potential avenue for the exploration of this compound complexes in medicinal chemistry semanticscholar.org.

Future Perspectives and Advanced Research Directions for 5 Phenyl 1h Benzo D Imidazole 2 Thiol Research

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The next frontier in optimizing and diversifying derivatives of 5-Phenyl-1H-benzo[d]imidazole-2-thiol lies in the integration of artificial intelligence (AI) and machine learning (ML). Traditional drug discovery and material design rely on time-consuming, iterative cycles of synthesis and testing. AI and ML offer a paradigm shift, enabling rapid, data-driven design and prediction. bohrium.comnih.gov

ML algorithms, such as random forests and support vector machines (SVM), can be trained on existing datasets of benzimidazole (B57391) derivatives to build robust Quantitative Structure-Activity Relationship (QSAR) models. nih.govfrontiersin.org These models can predict the biological activity of novel, unsynthesized analogues of this compound, allowing researchers to prioritize the most promising candidates for synthesis. This approach significantly reduces the cost and time associated with hit identification and lead optimization. nih.gov

Exploration of Novel Biological Targets and Mechanisms of Action

The benzimidazole scaffold is known for its broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anthelmintic properties. researchgate.nettandfonline.comacs.org While derivatives have been studied, the full therapeutic potential of this compound is yet to be realized. Future research will focus on identifying and validating novel biological targets and elucidating their mechanisms of action.

Based on the known anticancer activities of related compounds, which have been shown to inhibit targets like VEGFR2 and sirtuins, future exploration could focus on other key regulators of cancer progression. researchgate.netjohnshopkins.edu This includes a wide range of protein kinases, components of cell signaling pathways, and enzymes involved in tumor metabolism. The anti-inflammatory potential, demonstrated by the inhibition of enzymes like microsomal prostaglandin (B15479496) E2 synthase-1 in other benzimidazoles, suggests that derivatives of this compound could be investigated as modulators of other inflammatory pathways. nih.gov

Moreover, the global challenge of antimicrobial resistance necessitates the discovery of compounds with novel mechanisms. Research into this compound derivatives could focus on identifying new bacterial or fungal targets to overcome existing resistance mechanisms. tandfonline.com The inherent ability of the benzimidazole nucleus to interact with various biopolymers makes it a privileged scaffold for exploring a wide range of therapeutic areas, including neurodegenerative and metabolic diseases. acs.org

Table 1: Potential Future Biological Targets for this compound Derivatives
Target ClassSpecific ExampleTherapeutic AreaRationale for Exploration
Protein KinasesTyrosine Kinases (e.g., EGFR, VEGFR2)OncologyKnown anticancer activity of the benzimidazole scaffold. researchgate.netacs.org
Epigenetic ModifiersHistone Deacetylases (HDACs), SirtuinsOncology, Neurodegenerative DiseasesEstablished activity of benzimidazole derivatives (e.g., Pracinostat) and preclinical findings. acs.orgjohnshopkins.edu
Prostaglandin SynthesisMicrosomal prostaglandin E2 synthase-1 (mPGES-1)Inflammation, PainPotent inhibition demonstrated by novel benzimidazole series. nih.gov
Bacterial EnzymesDNA gyrase, DprE1Infectious DiseasesBroad-spectrum antibacterial activity and the need for new mechanisms to combat resistance. researchgate.net
Fungal EnzymesCytochrome P450 14α-sterol demethylase (CYP51)Infectious DiseasesKnown antifungal action of azole-containing heterocycles. tandfonline.com
MetalloenzymesCarbonic AnhydrasesGlaucoma, OncologyDual inhibitory potential demonstrated by related scaffolds. researchgate.net

Development of Advanced Materials with Tunable Properties

Beyond medicine, the unique chemical structure of this compound makes it a promising building block for advanced materials. The benzimidazole unit possesses inherent multifunctionality, including electron-accepting capabilities, π-bridging for charge transport, and metal-ion chelating properties, which are highly desirable in materials science. researchgate.net

Future research will likely explore the incorporation of this compound into polymers and nanomaterials to create functional systems with tunable properties.

Corrosion Inhibition: The thiol (-SH) group can strongly adsorb onto metal surfaces, while the planar benzimidazole ring provides a protective layer. This makes its derivatives excellent candidates for developing highly effective corrosion inhibitors for various metals and alloys like steel in aggressive acidic environments. nih.govacs.orgkfupm.edu.sa

Optical and Electronic Materials: The conjugated π-system of the phenyl-benzimidazole core suggests potential applications in organic electronics. Derivatives could be designed as host materials for Organic Light-Emitting Diodes (OLEDs), components in perovskite solar cells, or as fluorescent chemosensors for detecting metal ions or changes in pH. researchgate.netresearchgate.netacs.org The ability to tune the electronic properties by modifying the phenyl ring or the benzimidazole core is a key area for future investigation.

Smart Polymers and Gels: By functionalizing the molecule for polymerization, it could be integrated into polymer backbones to create "smart" materials that respond to external stimuli such as light, pH, or the presence of specific analytes.

The development of such materials relies on understanding the structure-property relationships, an area where computational modeling will again play a crucial role in predicting optical, electronic, and self-assembly behaviors.

Sustainable and Scalable Synthetic Methodologies

As the potential applications for this compound and its derivatives expand, the need for efficient, environmentally friendly, and scalable synthetic methods becomes paramount. Traditional syntheses of benzimidazoles often require harsh conditions, toxic reagents, and long reaction times. The future of its production hinges on the principles of green chemistry.

Recent advancements have demonstrated greener routes to the benzimidazole core, which can be adapted for this specific compound. These include:

Microwave-Assisted Synthesis: Using microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields, representing a more energy-efficient approach. mdpi.compreprints.org

Use of Green Solvents: Replacing conventional organic solvents with water or employing solvent-free reaction conditions minimizes hazardous waste. mdpi.comorgchemres.org

Advanced Catalysis: The development and use of recyclable, non-toxic catalysts, such as copper sulfate (B86663), nano-Fe2O3, or various clays, can replace stoichiometric and often hazardous reagents. orgchemres.orgsemanticscholar.org One-pot procedures, where multiple reaction steps are carried out in a single vessel, further enhance efficiency and reduce waste. researchgate.net

Future research will focus on optimizing these green methods for the large-scale production of this compound. The development of continuous flow processes, which offer superior control over reaction parameters and facilitate easier scaling, represents the next logical step toward sustainable industrial manufacturing.

Table 2: Comparison of Synthetic Methodologies for Benzimidazole Scaffolds
ParameterTraditional MethodsFuture-Focused Green Methods
Reactantso-Phenylenediamine (B120857), Carboxylic Acids/Aldehydeso-Phenylenediamine, Carboxylic Acids/Aldehydes
Catalyst/ReagentStrong mineral acids (e.g., HCl), oxidizing agents (e.g., lead tetra-acetate)Recyclable catalysts (e.g., nano-Fe2O3, clays), Lewis acids (e.g., Er(OTf)3), ammonium (B1175870) chloride. semanticscholar.orgmdpi.com
SolventHigh-boiling organic solvents (e.g., DMF)Water, ethanol, ionic liquids, or solvent-free conditions. mdpi.comorgchemres.org
Energy InputConventional heating, often for extended periods (hours). Microwave irradiation (minutes), room temperature reactions. preprints.orgmdpi.com
SustainabilityLow (generates hazardous waste, high energy consumption)High (minimal waste, lower energy, use of recyclable/benign reagents). mdpi.comsphinxsai.com
ScalabilityOften challenging due to harsh conditions and purification difficulties.More amenable to scaling, especially with flow chemistry. semanticscholar.org

Q & A

Q. What are the common synthetic routes for 5-Phenyl-1H-benzo[d]imidazole-2-thiol and its derivatives?

Methodological Answer: The synthesis typically involves multistep reactions starting with substituted phenylenediamines. For example, 1H-benzo[d]imidazole-2-thiol derivatives are synthesized via cyclization of 1,2-phenylenediamine with carbon disulfide under basic conditions (e.g., triethylamine in THF) to form the benzimidazole-thiol core . Subsequent functionalization, such as condensation with aromatic aldehydes or alkylation, introduces substituents at the 5-position . Solid-phase synthesis using Merrifield resin has also been employed to improve purity and scalability, enabling efficient Boc-deprotection and Suzuki coupling for diversification .

Q. What spectroscopic and analytical techniques are used to characterize this compound derivatives?

Methodological Answer: Key techniques include:

  • FT-IR : To confirm thiol (-SH) and C=N stretching vibrations (~1630–1740 cm⁻¹) .
  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR for structural elucidation of substituents and aromatic protons (e.g., δ 7.22–7.72 ppm for aromatic protons in DMSO-d₆) .
  • Mass spectrometry (MS) : For molecular weight validation.
  • HPLC : To assess purity (>95% in optimized syntheses) .

Q. What are the recommended storage conditions for this compound to ensure stability?

Methodological Answer: The compound should be stored in a tightly sealed container under inert gas (e.g., nitrogen) in a cool, dry environment (<25°C). Moisture-sensitive derivatives require desiccants to prevent oxidation of the thiol group .

Advanced Research Questions

Q. How can researchers address low yields or impurities in the synthesis of this compound derivatives?

Methodological Answer:

  • Solid-phase synthesis : Use Merrifield resin to immobilize intermediates, reducing side reactions and simplifying purification .
  • Catalyst optimization : Replace traditional bases with mild catalysts (e.g., TEA in THF) to suppress byproducts .
  • Chromatographic purification : Employ flash chromatography or preparative HPLC for challenging separations, particularly for isomers or sulfur-containing byproducts .

Q. How do structural modifications at the 5-position influence bioactivity (e.g., α-glucosidase vs. EGFR inhibition)?

Methodological Answer:

  • Electron-withdrawing groups (EWGs) : Substitutions like -Cl or -CF₃ enhance α-glucosidase inhibition by increasing electrophilicity at the thiol group (e.g., IC₅₀ = 0.64 µM for 7i in ) .
  • Hydrophobic substituents : Bulky aryl groups (e.g., phenyl) improve EGFR binding via π-π stacking, as seen in 2-phenyl derivatives ( ) .
  • Docking studies : Validate substituent effects by modeling interactions with enzyme active sites (e.g., AutoDock Vina for α-glucosidase) .

Q. How can computational methods resolve discrepancies between predicted and experimental bioactivity data?

Methodological Answer:

  • Molecular dynamics (MD) simulations : Assess binding stability over time to identify transient interactions missed in static docking .
  • Free-energy calculations : Use MM-PBSA/GBSA to quantify binding affinities and rank derivatives .
  • SAR analysis : Cross-reference experimental IC₅₀ values (e.g., 0.64–343 µM in ) with substituent electronic profiles (Hammett constants) to refine predictive models .

Q. What strategies minimize side reactions during functionalization of the thiol group?

Methodological Answer:

  • Protection-deprotection : Temporarily protect the -SH group as a disulfide or trityl derivative before introducing alkyl/aryl groups .
  • Mild reaction conditions : Use low temperatures (0–5°C) and non-polar solvents (e.g., DCM) to avoid oxidation .
  • Radical scavengers : Add inhibitors like BHT to suppress sulfur-centered radical pathways during Mn(OAc)₃-mediated reactions .

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